molecular formula C9H16N2OS B4970146 N-[(allylamino)carbonothioyl]-3-methylbutanamide

N-[(allylamino)carbonothioyl]-3-methylbutanamide

Cat. No. B4970146
M. Wt: 200.30 g/mol
InChI Key: YEAZKCGFTDFRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(allylamino)carbonothioyl]-3-methylbutanamide, also known as ALA-LA-NHS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of thiol-reactive compounds and has been used in various biochemical and physiological studies.

Scientific Research Applications

N-[(allylamino)carbonothioyl]-3-methylbutanamide has been widely used in various scientific research applications, including protein modification, drug delivery, and biomaterials development. The compound's thiol-reactive properties make it an ideal candidate for the modification of proteins and peptides, which can be used to study the structure and function of proteins. It has also been used in drug delivery systems to improve the bioavailability and efficacy of drugs. Additionally, N-[(allylamino)carbonothioyl]-3-methylbutanamide has been used in the development of biomaterials, such as hydrogels, for tissue engineering applications.

Mechanism of Action

N-[(allylamino)carbonothioyl]-3-methylbutanamide reacts with thiol groups in proteins and peptides to form stable thioether linkages. This modification can alter the structure and function of proteins, leading to changes in their activity and interactions with other molecules. The reaction between N-[(allylamino)carbonothioyl]-3-methylbutanamide and thiol groups is highly specific, making it a useful tool for site-specific protein modification.
Biochemical and Physiological Effects
The modification of proteins with N-[(allylamino)carbonothioyl]-3-methylbutanamide can have significant biochemical and physiological effects. For example, the modification of enzymes can alter their activity and specificity, leading to changes in metabolic pathways. Additionally, the modification of proteins involved in cell signaling pathways can affect cellular responses to stimuli. The use of N-[(allylamino)carbonothioyl]-3-methylbutanamide in drug delivery systems can also improve the bioavailability and efficacy of drugs, leading to better therapeutic outcomes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(allylamino)carbonothioyl]-3-methylbutanamide in lab experiments is its specificity for thiol groups, which allows for site-specific protein modification. Additionally, the synthesis of N-[(allylamino)carbonothioyl]-3-methylbutanamide is relatively simple and can be carried out in a laboratory setting using standard laboratory equipment. However, there are also some limitations to its use. For example, the modification of proteins with N-[(allylamino)carbonothioyl]-3-methylbutanamide can be irreversible, which may limit its use in certain applications. Additionally, the modification of proteins can alter their structure and function, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-[(allylamino)carbonothioyl]-3-methylbutanamide in scientific research. One potential application is in the development of targeted drug delivery systems for the treatment of various diseases. The specificity of N-[(allylamino)carbonothioyl]-3-methylbutanamide for thiol groups could be used to target drugs to specific cells or tissues, leading to improved therapeutic outcomes. Additionally, the use of N-[(allylamino)carbonothioyl]-3-methylbutanamide in the development of biomaterials for tissue engineering applications could lead to the development of new therapies for tissue repair and regeneration.
Conclusion
In conclusion, N-[(allylamino)carbonothioyl]-3-methylbutanamide is a thiol-reactive compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound's specificity for thiol groups makes it an ideal candidate for site-specific protein modification, drug delivery, and biomaterials development. While there are some limitations to its use, the future directions for the application of N-[(allylamino)carbonothioyl]-3-methylbutanamide in scientific research are promising, and it is likely to continue to be an important tool in the development of new therapies and treatments.

Synthesis Methods

The synthesis of N-[(allylamino)carbonothioyl]-3-methylbutanamide involves the reaction of allylamine with carbon disulfide and methyl acrylate to form N-(allylthiocarbamoyl)-3-methylbutyramide. This compound is then reacted with N-hydroxysuccinimide (NHS) to form N-[(allylamino)carbonothioyl]-3-methylbutanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting using standard laboratory equipment.

properties

IUPAC Name

3-methyl-N-(prop-2-enylcarbamothioyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c1-4-5-10-9(13)11-8(12)6-7(2)3/h4,7H,1,5-6H2,2-3H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAZKCGFTDFRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(allylamino)carbonothioyl]-3-methylbutanamide

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